molecular formula C9H14N2O4S B12804617 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-(methylthio)- CAS No. 125056-71-5

2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-(methylthio)-

Cat. No.: B12804617
CAS No.: 125056-71-5
M. Wt: 246.29 g/mol
InChI Key: RCMQIVZCCPUJFH-UHFFFAOYSA-N
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Description

2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-(methylthio)- is a pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids. This specific compound is characterized by its unique structure, which includes a hydroxyethoxy methyl group, a methyl group, and a methylthio group attached to the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-(methylthio)- typically involves the reaction of appropriate pyrimidine precursors with reagents that introduce the hydroxyethoxy methyl, methyl, and methylthio groups. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-(methylthio)- can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups attached to the pyrimidine ring.

    Substitution: The hydroxyethoxy methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the pyrimidine ring.

Scientific Research Applications

2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-(methylthio)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving nucleic acid analogs and their interactions with biological systems.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-(methylthio)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethoxy methyl group and the methylthio group play crucial roles in binding to these targets and modulating their activity. The compound can inhibit or activate specific pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 1-((2-hydroxyethoxy)methyl)-5-(phenylthio)pyrimidine-2,4(1H,3H)-dione
  • 1-((2-hydroxyethoxy)methyl)-5-(3-(benzyloxy)benzyl)pyrimidine-2,4(1H,3H)-dione

Uniqueness

Compared to similar compounds, 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-(methylthio)- is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This structural difference can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.

Properties

CAS No.

125056-71-5

Molecular Formula

C9H14N2O4S

Molecular Weight

246.29 g/mol

IUPAC Name

1-(2-hydroxyethoxymethyl)-5-methyl-6-methylsulfanylpyrimidine-2,4-dione

InChI

InChI=1S/C9H14N2O4S/c1-6-7(13)10-9(14)11(8(6)16-2)5-15-4-3-12/h12H,3-5H2,1-2H3,(H,10,13,14)

InChI Key

RCMQIVZCCPUJFH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=O)NC1=O)COCCO)SC

Origin of Product

United States

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